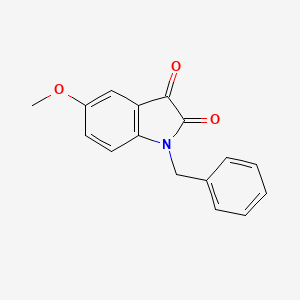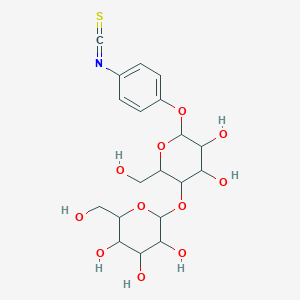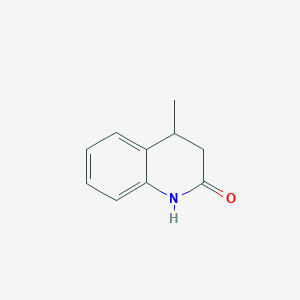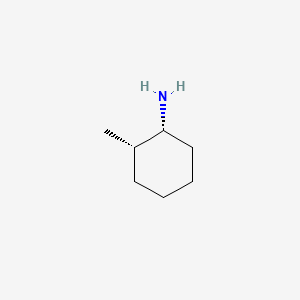
Ethyl-2-(1H-1,2,3-Triazol-1-yl)acetat
Übersicht
Beschreibung
Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate is a chemical compound with the molecular formula C8H11N3O3 . The compound is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate can be accomplished using various methods. One such method involves the reaction of 1H-benzotriazole with ethyl 2-chloro-acetate in ethanol . Another approach involves the use of “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .Molecular Structure Analysis
The molecular structure of Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate is characterized by the presence of a triazole ring. The non-H atoms, excluding the benzotriazol-1-yl group, are almost coplanar . The dihedral angle formed between this plane and the benzotriazole ring is 79.12° .Chemical Reactions Analysis
Triazole compounds, including Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate, are known for their ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Ethyl-2-(1H-1,2,3-Triazol-1-yl)acetat: wurde als ein wichtiger Vorläufer bei der Synthese von Triazolderivaten identifiziert, die signifikante antibakterielle Eigenschaften aufweisen. Diese Derivate haben eine hohe wachstumshemmende Aktivität gegen verschiedene mikrobielle Stämme gezeigt, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe macht .
Antioxidative Eigenschaften
Verbindungen, die aus diesem Ethylester synthetisiert wurden, haben bemerkenswerte antioxidative Aktivitäten gezeigt. Dies wird mit Hilfe von Tests wie dem DPPH-Radikalfänger-Assay gemessen, der ihr Potenzial als Antioxidantien in pharmazeutischen Formulierungen oder als Konservierungsmittel aufzeigt .
Antiviren-Anwendungen
Der Triazolring, der in This compound vorhanden ist, ist ein häufiges pharmakologisches Ziel, da er die Fähigkeit besitzt, sich mit anderen bioaktiven Verbindungen zu konjugieren. Dies hat zur Entwicklung von antiviralen Wirkstoffen geführt, insbesondere solchen, die auf das SARS-CoV-2-Virus abzielen, wie molekulare Docking-Studien belegen .
Krebsforschung
In der Krebsforschung wurden Derivate dieser Verbindung in Apoptose-Studien verwendet. So wurden sie beispielsweise in Färbeassays verwendet, um Apoptose in Krebszelllinien zu induzieren, was Einblicke in potenzielle Krebstherapien bietet .
Antifungal Aktivität
Die synthetisierten Triazole, die von This compound abgeleitet sind, wurden auf ihre antifungale Aktivität gegen Stämme wie Candida albicans und Rhizopus oryzae getestet. Dies unterstreicht seine Rolle bei der Entwicklung neuer Antimykotika .
Arzneimittelforschung
Die Vielseitigkeit des Triazolrings macht ihn zu einem wichtigen Gerüst in der Arzneimittelforschung. Er wird verwendet, um eine Vielzahl von bioaktiven Verbindungen mit unterschiedlichen therapeutischen Wirkungen zu erzeugen, darunter antibakterielle, krebshemmende und cholesterinsenkende Wirkungen .
Materialwissenschaften
Über Pharmazeutika hinaus finden die Triazolderivate von This compound Anwendungen in den Materialwissenschaften aufgrund ihrer einzigartigen chemischen Eigenschaften, die für spezifische Funktionalitäten in der Werkstofftechnik zugeschnitten werden können .
Chemische Biologie und Biokonjugation
In der chemischen Biologie wird diese Verbindung für Biokonjugationsverfahren eingesetzt. Sie hilft beim Anbringen von Biomolekülen an verschiedene Substrate, was entscheidend ist für die Untersuchung biologischer Prozesse und die Entwicklung diagnostischer Werkzeuge .
Wirkmechanismus
Target of Action
Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate is a derivative of 1H-1,2,3-triazole, a class of compounds known for their broad range of biological activities For instance, some 1H-1,2,3-triazole analogs have shown inhibitory activity against the carbonic anhydrase-II enzyme . Other indole derivatives, which share a similar structure with our compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . In the case of carbonic anhydrase-II inhibitors, it’s suggested that these compounds exhibit inhibitory potential through direct binding with the active site residues of the enzyme .
Biochemical Pathways
Given the inhibitory activity of similar compounds against the carbonic anhydrase-ii enzyme , it can be inferred that this compound may interfere with the carbonic anhydrase pathway, which plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide.
Pharmacokinetics
One study suggests that for similar compounds, hydroxylation of the ch2 group next to the triazole and hydrolysis of the ester bond are common metabolic pathways .
Result of Action
Similar 1h-1,2,3-triazole analogs have shown moderate inhibition potential against the carbonic anhydrase-ii enzyme . This inhibition could potentially disrupt the balance of pH and the transport of carbon dioxide in the body.
Biochemische Analyse
Biochemical Properties
The 1,2,3-triazole moiety is known for its unique reactivity and biological activity . It is resistant to metabolic degradation and can form hydrogen bonds, which is important for binding with biological targets .
Cellular Effects
Triazole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It is known that triazole derivatives can interact with various biomolecules through hydrogen bonding .
Temporal Effects in Laboratory Settings
Triazole compounds are generally known for their high chemical stability .
Metabolic Pathways
Triazole compounds are known to be resistant to metabolic degradation .
Transport and Distribution
Triazole compounds are generally soluble in organic solvents , which may influence their distribution within cells and tissues.
Subcellular Localization
The solubility and stability of triazole compounds may influence their localization within cells .
Eigenschaften
IUPAC Name |
ethyl 2-(triazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)5-9-4-3-7-8-9/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWFJGMMMBJQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435572 | |
| Record name | ETHYL 2-(1H-1,2,3-TRIAZOL-1-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4314-21-0 | |
| Record name | ETHYL 2-(1H-1,2,3-TRIAZOL-1-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
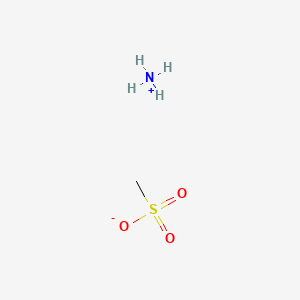

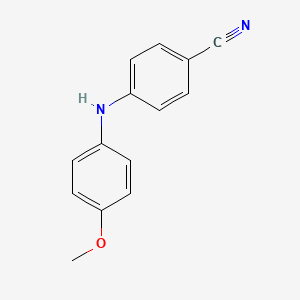
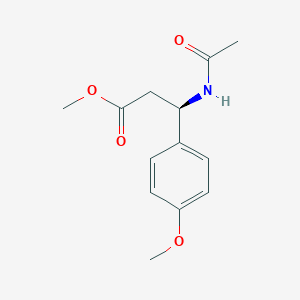

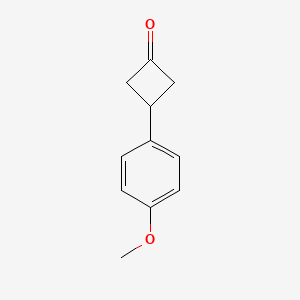
![Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1599851.png)
![4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde](/img/structure/B1599852.png)
